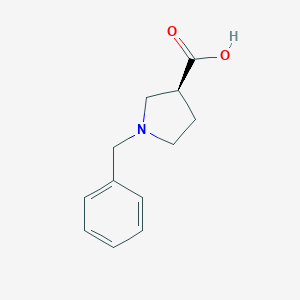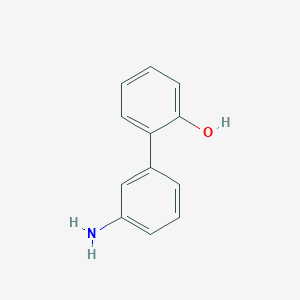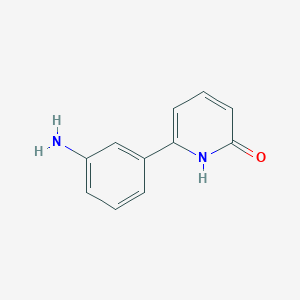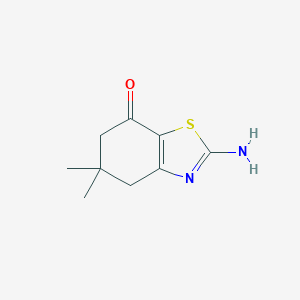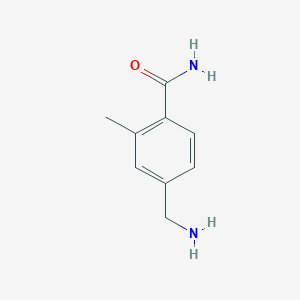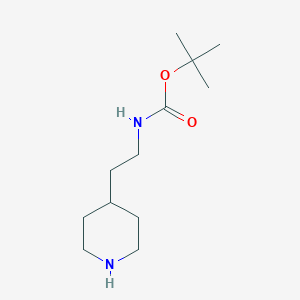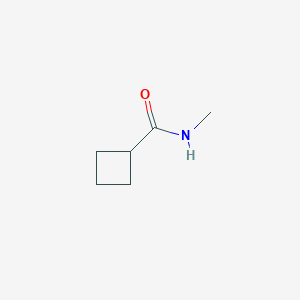
N-Methylcyclobutanecarboxamide
Übersicht
Beschreibung
N-Methylcyclobutanecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Binding to Fat Mass and Obesity Associated Protein
N-Methylcyclobutanecarboxamide, specifically N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been identified as an inhibitor of the fat mass and obesity associated protein (FTO). The interaction of this compound with FTO offers insights into potential therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).
Role in Anticonvulsant Activity
Studies have examined the anticonvulsant activity of N-methyl derivatives such as N‐methyl‐tetramethylcyclopropyl carboxamide in animal models of human epilepsy, although this specific compound is not exactly this compound (N. Isoherranen et al., 2002).
Use in Chemical Synthesis and Characterization
This compound derivatives have been synthesized and characterized for research purposes. These studies focus on understanding the chemical properties and potential applications of such compounds in various scientific fields (Gavin McLaughlin et al., 2016).
Intramolecular Cyclobutane Formation
Research has been conducted on the photochemical reaction of N,N-diallyl-2-quinolone-3-carboxamide, leading to asymmetric intramolecular cyclobutane formation. This is relevant to understanding the behavior of cyclobutane derivatives in chemical reactions (Fumitoshi Yagishita et al., 2011).
Mannich Reaction in Heterocycle Synthesis
The Mannich reaction, involving compounds like this compound derivatives, has been explored for the synthesis of various N-, S,N-, and Se,N-heterocycles. This research contributes to the development of new compounds with potential therapeutic properties (V. Dotsenko et al., 2019).
Exploration in Medicinal Chemistry
This compound and its derivatives have been studied for their potential in medicinal chemistry, particularly focusing on their chemical reactivity and potential as building blocks for biologically active compounds (H. Gaber et al., 2017).
Role in Prostate Cancer Research
Research involving Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a derivative of this compound, has been conducted to understand its transport mechanism in prostate cancer cells and its potential application in cancer imaging (H. Okudaira et al., 2011).
Wirkmechanismus
Target of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components .
Mode of Action
Generally, drugs interact with their targets, causing changes that lead to their therapeutic effects .
Biochemical Pathways
It’s worth noting that drugs can influence various metabolic pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability .
Result of Action
Typically, the result of a drug’s action can be observed at the molecular and cellular levels, leading to the therapeutic effects .
Eigenschaften
IUPAC Name |
N-methylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLREVKITJLZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601226 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255641-15-6 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


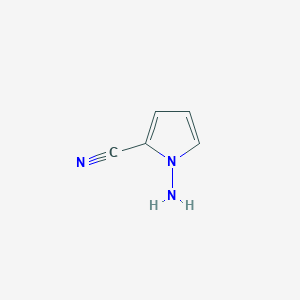
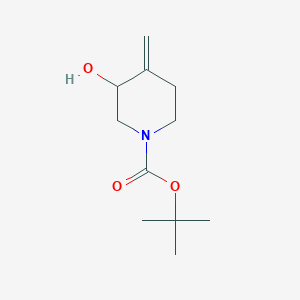
![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)
